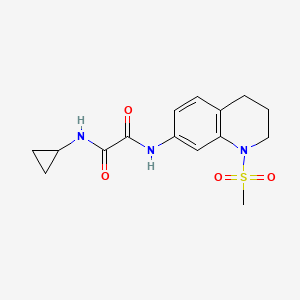![molecular formula C8H7F3O B2848080 [2-(Difluoromethyl)-4-fluorophenyl]methanol CAS No. 2304580-30-9](/img/structure/B2848080.png)
[2-(Difluoromethyl)-4-fluorophenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Difluoromethyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)-4-fluorophenyl]methanol typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-fluorobenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds through the formation of a difluoromethylated intermediate, which is subsequently reduced to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions: [2-(Difluoromethyl)-4-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of 2-(difluoromethyl)-4-fluorobenzaldehyde or 2-(difluoromethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethyl)-4-fluorobenzyl alcohol or 2-(difluoromethyl)-4-fluorotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [2-(Difluoromethyl)-4-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential as a probe for investigating biological pathways and interactions. Its fluorinated groups can enhance the compound’s stability and bioavailability .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its fluorinated groups can impart desirable properties such as increased chemical resistance and thermal stability .
作用机制
The mechanism of action of [2-(Difluoromethyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
- [2-(Difluoromethyl)-4-fluorobenzaldehyde]
- [2-(Difluoromethyl)-4-fluorobenzoic acid]
- [2-(Difluoromethyl)-4-fluorotoluene]
Comparison: Compared to these similar compounds, [2-(Difluoromethyl)-4-fluorophenyl]methanol is unique due to its methanol moiety, which can influence its reactivity and applications. The presence of the methanol group can enhance the compound’s solubility and facilitate its use in various chemical reactions and applications .
属性
IUPAC Name |
[2-(difluoromethyl)-4-fluorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSDUXGNJYQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847998.png)





![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)



![N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2848014.png)
![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)

